![molecular formula C18H14N4OS B2687050 3-methyl-1-phenyl-N-(pyridin-3-yl)-1H-thieno[2,3-c]pyrazole-5-carboxamide CAS No. 306958-80-5](/img/structure/B2687050.png)
3-methyl-1-phenyl-N-(pyridin-3-yl)-1H-thieno[2,3-c]pyrazole-5-carboxamide
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Overview
Description
3-Methyl-1-phenyl-N-(pyridin-3-yl)-1H-thieno[2,3-c]pyrazole-5-carboxamide is a complex organic compound characterized by its unique structure, which includes a thieno[2,3-c]pyrazole core, a phenyl group, a methyl group, and a pyridin-3-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-1-phenyl-N-(pyridin-3-yl)-1H-thieno[2,3-c]pyrazole-5-carboxamide typically involves multi-step organic reactions One common approach is the cyclization of appropriately substituted thiophenes with hydrazines to form the thieno[2,3-c]pyrazole core
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques to ensure the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological or chemical properties.
Scientific Research Applications
Synthesis of the Compound
The synthesis of 3-methyl-1-phenyl-N-(pyridin-3-yl)-1H-thieno[2,3-c]pyrazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. The compound can be synthesized through a series of condensation reactions involving thieno[2,3-c]pyrazole derivatives and pyridine-based reactants. The use of catalysts such as FeCl₃ on silica gel has been reported to enhance yields and reduce reaction time, resulting in a more efficient synthetic route .
Antiviral Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, derivatives of pyrazolo[3,4-b]pyridines have shown effectiveness against various viruses, including hepatitis C and HIV. These compounds often function by inhibiting viral replication through mechanisms such as suppressing cyclooxygenase enzymes or interfering with viral protein synthesis .
Anticancer Activity
Research has highlighted the potential anticancer properties of thieno[2,3-c]pyrazole derivatives. The compound has been tested for its ability to induce apoptosis in cancer cell lines, showing promise as a lead compound in the development of new anticancer therapies. The mechanism may involve the modulation of signaling pathways associated with cell proliferation and survival .
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Compounds based on the thieno[2,3-c]pyrazole scaffold have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response. This suggests their potential use in treating inflammatory conditions .
Case Study 1: Antiviral Activity
In a study examining the antiviral effects of thieno[2,3-c]pyrazole derivatives, researchers found that specific modifications to the structure significantly enhanced activity against hepatitis C virus. The compound demonstrated an EC₅₀ value indicative of potent antiviral action, suggesting that further structural optimization could lead to more effective antiviral agents .
Case Study 2: Anticancer Research
Another study focused on the anticancer activity of this compound. In vitro tests showed that the compound inhibited cell growth in several cancer cell lines by inducing apoptosis and cell cycle arrest. These findings support the potential development of this compound as a therapeutic agent in oncology .
Mechanism of Action
The mechanism by which 3-methyl-1-phenyl-N-(pyridin-3-yl)-1H-thieno[2,3-c]pyrazole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired biological outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5-Amino-3-methyl-1-phenylpyrazole: This compound shares a similar core structure but differs in the presence of an amino group.
3-Methyl-2-phenylpyridine: This compound has a pyridine ring instead of the thieno[2,3-c]pyrazole core.
Uniqueness: 3-Methyl-1-phenyl-N-(pyridin-3-yl)-1H-thieno[2,3-c]pyrazole-5-carboxamide is unique due to its combination of structural elements, which confer distinct chemical and biological properties compared to similar compounds
Biological Activity
3-Methyl-1-phenyl-N-(pyridin-3-yl)-1H-thieno[2,3-c]pyrazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thieno[2,3-c]pyrazole core, which is known for its diverse pharmacological properties. The following sections explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The structure of this compound includes:
- Thieno[2,3-c]pyrazole core
- Phenyl group
- Methyl group
- Pyridin-3-yl moiety
This unique combination of structural elements contributes to its distinct chemical and biological properties .
The biological activity of this compound primarily arises from its interaction with various molecular targets. It is hypothesized that the thieno[2,3-c]pyrazole core may inhibit specific enzymes or receptors involved in critical biochemical pathways. The exact mechanisms are still under investigation but may involve modulation of signaling pathways related to inflammation and cancer .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For example:
- Cell Line Studies : The compound exhibited significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). In vitro assays revealed IC50 values in the micromolar range, indicating potent activity .
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has shown promise as an anti-inflammatory agent. It may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cellular models .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes involved in disease processes. For instance, it demonstrated inhibitory activity against Aurora-A kinase, a target in cancer therapy, with an IC50 value indicating effective inhibition .
Case Studies
- Combination Therapy : A study investigated the synergistic effects of combining this compound with doxorubicin in MDA-MB-231 breast cancer cells. The combination exhibited enhanced cytotoxicity compared to doxorubicin alone, suggesting potential for improved therapeutic outcomes in resistant cancer subtypes .
- Structure-Activity Relationship (SAR) : Research focusing on the SAR of pyrazole derivatives indicated that modifications to the thieno[2,3-c]pyrazole core can significantly impact biological activity. This underscores the importance of structural optimization for enhancing efficacy against specific targets .
Properties
IUPAC Name |
3-methyl-1-phenyl-N-pyridin-3-ylthieno[2,3-c]pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4OS/c1-12-15-10-16(17(23)20-13-6-5-9-19-11-13)24-18(15)22(21-12)14-7-3-2-4-8-14/h2-11H,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKVPKTZGJLVLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)NC3=CN=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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